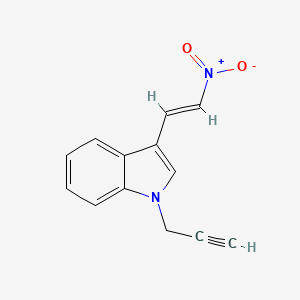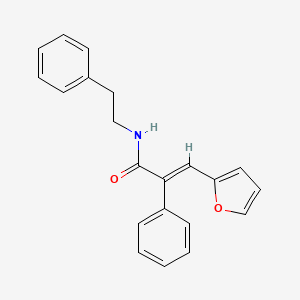![molecular formula C18H20N2O3S B5837195 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a protein kinase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 inhibits PKC by binding to the enzyme's catalytic domain. This prevents the enzyme from phosphorylating its substrates, which in turn disrupts downstream signaling pathways. This compound 31-8220 is a non-selective inhibitor of PKC, meaning that it inhibits all isoforms of the enzyme.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PKC, this compound 31-8220 has been shown to inhibit other kinases such as c-Src and c-Abl. This compound 31-8220 has also been shown to induce apoptosis in a variety of cancer cell lines. Additionally, this compound 31-8220 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 has several advantages for use in lab experiments. It is a potent inhibitor of PKC and has been extensively studied, making it a well-characterized compound. Additionally, this compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of cellular processes.
One limitation of this compound 31-8220 is that it is a non-selective inhibitor of PKC, meaning that it inhibits all isoforms of the enzyme. This can make it difficult to determine the specific role of individual PKC isoforms in cellular processes. Additionally, this compound 31-8220 has been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. This would allow for more precise investigation of the role of individual PKC isoforms in cellular processes.
Another area of interest is the potential use of this compound 31-8220 in the treatment of cancer. This compound 31-8220 has been shown to induce apoptosis in a variety of cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic.
Finally, the anti-inflammatory effects of this compound 31-8220 make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the efficacy of this compound 31-8220 in these applications.
Conclusion
This compound 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PKC and has a wide range of biochemical and physiological effects. While this compound 31-8220 has several advantages for use in lab experiments, its non-selective inhibition of PKC and off-target effects on other kinases are limitations that must be considered. Future research on this compound 31-8220 will focus on developing more selective PKC inhibitors, investigating its potential as a cancer therapeutic, and exploring its anti-inflammatory effects.
Synthesis Methods
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of N-methylmethanesulfonamide with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-(4-aminophenyl)-1,3-thiazole-5-carboxylic acid to yield this compound 31-8220.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of protein kinase C (PKC), which is involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis. This compound 31-8220 has been used in a variety of studies to investigate the role of PKC in various cellular processes.
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(2,22)23)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIOJEMHIJOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

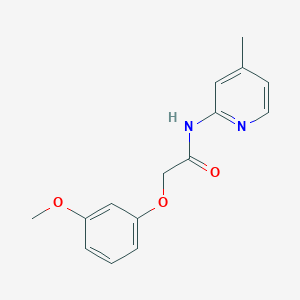
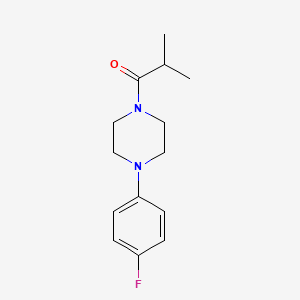
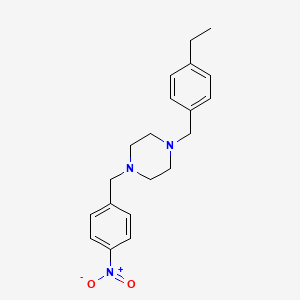
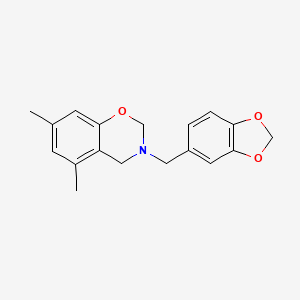
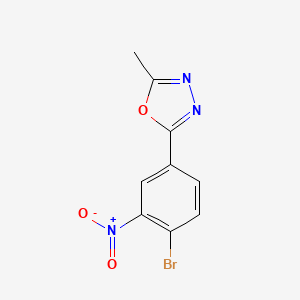
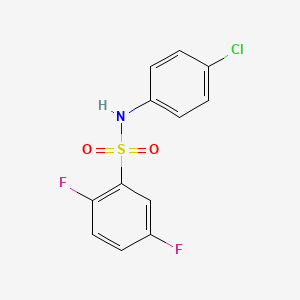
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
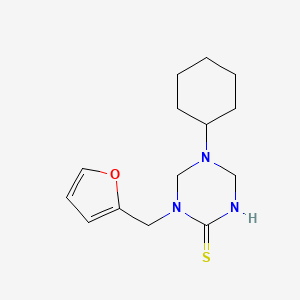
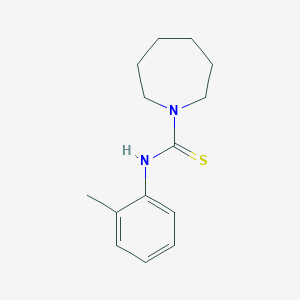
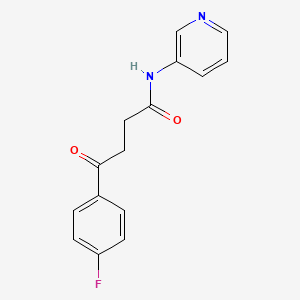
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)
